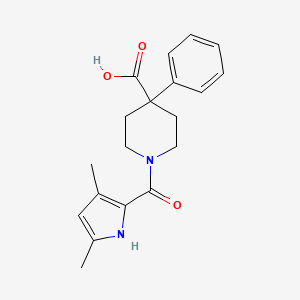![molecular formula C16H26N2O3S B7682464 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol, also known as MPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Mechanism of Action
The exact mechanism of action of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action is thought to contribute to its anxiolytic, antidepressant-like, and antipsychotic effects.
Biochemical and Physiological Effects:
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol has been shown to modulate the activity of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a region of the brain that plays a crucial role in learning and memory.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is its high selectivity for the 5-HT1A and 5-HT2A receptors, which allows for more specific targeting of these receptors in animal models. However, one limitation of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol is its poor solubility in water, which can make it difficult to administer in experiments.
Future Directions
There are several future directions for research on 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol. One direction is to investigate its potential as a treatment for other psychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Another direction is to explore its effects on other neurotransmitter systems in the brain, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the optimal dosage and administration route for 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol in animal models.
Synthesis Methods
The synthesis of 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol involves the reaction of 4-(2-methylpropyl)benzenesulfonyl chloride with piperazine in the presence of a base, followed by reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has been shown to possess anxiolytic and antidepressant-like effects in animal models, indicating its potential as a treatment for anxiety and depression. 2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol has also been studied for its antipsychotic effects in animal models of schizophrenia.
properties
IUPAC Name |
2-[4-[4-(2-methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-14(2)13-15-3-5-16(6-4-15)22(20,21)18-9-7-17(8-10-18)11-12-19/h3-6,14,19H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWBDEFLVHPECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7682383.png)
![3-propan-2-yl-N-[2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7682388.png)


![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)
![N-(2H-triazol-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B7682415.png)
![5-[[2-(1,2-Oxazol-3-yl)acetyl]amino]-1-benzothiophene-2-carboxylic acid](/img/structure/B7682416.png)
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 4-ethyl-5-methylthiophene-2-carboxylate](/img/structure/B7682427.png)

![2-Ethoxy-6-[(3-fluorophenyl)sulfinylmethyl]pyridine](/img/structure/B7682443.png)

![1-[2-(4-Fluorophenyl)sulfanylethyl]pyrrolidine-2,5-dione](/img/structure/B7682460.png)

![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)